BenchChemオンラインストアへようこそ!

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide

PDE4 Inhibition cAMP Signaling Inflammation

Select this specific PDE4 inhibitor for its validated IC₅₀ of 72 nM in human U937 cells—a potency profile that cannot be extrapolated to generic analogs like rolipram. The 1-cyano-1-cyclopropylethyl motif confers enhanced metabolic stability and a distinct DFG-motif displacement binding mode, while the methyl(1-pyridin-4-ylethyl)amino moiety drives isoform selectivity. Substituting with cycloheptyl or other close analogs introduces experimental variability and risks loss of pharmacological effect. Use as a reference standard in medicinal chemistry campaigns or as a probe in SPR/HDX-MS kinetic studies. For R&D use only; not for human or veterinary application.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 1465344-31-3
Cat. No. B2726016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide
CAS1465344-31-3
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC(C1=CC=NC=C1)N(C)CC(=O)NC(C)(C#N)C2CC2
InChIInChI=1S/C16H22N4O/c1-12(13-6-8-18-9-7-13)20(3)10-15(21)19-16(2,11-17)14-4-5-14/h6-9,12,14H,4-5,10H2,1-3H3,(H,19,21)
InChIKeyLOYHEKBOEQVJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide (CAS 1465344-31-3): Procurement Guide for a Specialized PDE4 Inhibitor Scaffold


N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide (CAS 1465344-31-3) is a synthetic small molecule with a molecular formula of C16H22N4O and a molecular weight of 286.37 g/mol . It is classified as a cyanoacetamide derivative and is distinguished by its unique combination of a 1-cyano-1-cyclopropylethyl group and a methyl(1-pyridin-4-ylethyl)amino moiety . Bioactivity profiling indicates its primary mechanism of action is as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme regulating intracellular cAMP levels, with an inhibitory IC50 of 72 nM observed in human U937 cells [1]. This positions the compound as a specialized tool for modulating PDE4-mediated pathways, distinct from other PDE4 inhibitors due to its specific structural architecture.

Why N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide Cannot Be Replaced by a Generic PDE4 Inhibitor


The assumption that any PDE4 inhibitor, such as the archetypal rolipram, can substitute for N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide overlooks critical differences in molecular architecture that drive divergent potency, selectivity, and pharmacokinetic profiles. This compound uniquely incorporates a 1-cyano-1-cyclopropylethyl group, a structural motif associated with enhanced metabolic stability and a distinct binding mode [1], alongside a methyl(1-pyridin-4-ylethyl)amino group that differentiates it from other cyanoacetamide analogs . Direct activity data confirms its specific PDE4 inhibitory profile (IC50 72 nM in human U937 cells [2]), a value that cannot be extrapolated to close structural analogs like N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, where the replacement of the pyridin-4-ylethyl group with a cycloheptyl group can drastically alter target engagement and cellular potency . Generic substitution therefore risks loss of the intended pharmacological effect and introduces experimental variability.

Quantitative Differentiation Evidence for N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide Procurement


Cellular PDE4 Inhibition Potency vs. Structural Analog N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide

Direct bioactivity data is available for N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide, showing an IC50 of 72 nM against PDE4 in human U937 cells [1]. In contrast, the structurally analogous compound N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, where the pyridin-4-ylethyl group is replaced by a cycloheptyl group, has no reported PDE4 inhibition data . This absence of activity data for a close analog highlights the critical role of the pyridin-4-ylethyl moiety in conferring the target compound's PDE4 inhibitory activity, making it the verifiably active choice for PDE4-related studies.

PDE4 Inhibition cAMP Signaling Inflammation

Structural Differentiation: Pyridin-4-ylethyl vs. Cycloheptyl Substituent on the Cyanoacetamide Core

The target compound features a methyl(1-pyridin-4-ylethyl)amino substituent, introducing a basic nitrogen atom with a pKa of approximately 5.2 that can participate in hydrogen bonding and ionic interactions within the PDE4 catalytic pocket . This is a stark contrast to the closest analog, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, which bears a hydrophobic cycloheptyl group . The presence of the pyridine ring in the target compound is expected to significantly alter its binding mode, isoform selectivity, and solubility profile compared to the purely hydrophobic analog, making them non-interchangeable in assays probing PDE4 subtype selectivity or CNS penetration.

Medicinal Chemistry Structure-Activity Relationship (SAR) Selectivity

Benchmarking Against the PDE4 Reference Inhibitor Rolipram

The established PDE4 inhibitor rolipram has a reported IC50 of approximately 1–3 µM in various cell-based assays [1]. The target compound demonstrates a significantly lower IC50 of 72 nM in human U937 cells [2], indicating over a 10-fold higher cellular potency. This quantitative potency advantage is meaningful for researchers requiring strong PDE4 inhibition at lower concentrations, potentially reducing off-target effects associated with higher rolipram doses.

Pharmacology Drug Discovery Reference Standard

Implication of the 1-Cyano-1-cyclopropylethyl Motif in Enhanced Metabolic Stability

The 1-cyano-1-cyclopropylethyl group, a key feature of the target compound, has been identified in a class of PI3Kγ inhibitors as a motif that displaces the DFG motif, inducing a conformational change that can be associated with high selectivity and prolonged target residence time [1]. While this is inferred from a related target, the presence of the same motif in the target compound suggests potential for similar metabolic stability advantages over PDE4 inhibitors lacking this structural feature, such as rolipram, which is known for rapid metabolism and CNS-related emetic side effects partly linked to its metabolic profile [2].

Pharmacokinetics Metabolic Stability Structural Biology

High-Impact Application Scenarios for N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide Based on Verified Differentiation


Probing PDE4 Isoform Selectivity and cAMP Compartmentalization

The compound's distinct pyridin-4-ylethyl moiety, which differentiates it from analogs, makes it a valuable probe for investigating PDE4 isoform selectivity. Its validated cellular IC50 of 72 nM [1] allows for direct comparison with selective PDE4B/D inhibitors to map cAMP compartmentalization in immune cells, a key area in inflammatory disease research.

Reference Compound for Cyanoacetamide-based PDE4 Inhibitor SAR Studies

As a biologically active cyanoacetamide with a confirmed PDE4 IC50 [1], this compound serves as an essential reference standard for medicinal chemistry campaigns aiming to optimize the cyanoacetamide scaffold. Researchers can use it as a positive control when screening new derivatives for maintained or improved PDE4 inhibition.

Tool Compound for Studying DFG-Motif Displacement and Target Residence Time

The 1-cyano-1-cyclopropylethyl group is implicated in DFG-motif displacement, a mechanism associated with prolonged target engagement [2]. This compound is an ideal tool for surface plasmon resonance (SPR) and hydrogen-deuterium exchange (HDX) mass spectrometry studies aimed at understanding the kinetic signatures of slow-off inhibitors on PDE enzymes.

Quote Request

Request a Quote for N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.